molecular formula C11H9Cl2NO B6598928 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one CAS No. 1696189-66-8

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one

Cat. No.: B6598928
CAS No.: 1696189-66-8
M. Wt: 242.10 g/mol
InChI Key: BKQRLBIZRPTTKV-UHFFFAOYSA-N
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Description

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The synthesis of various heterocyclic compounds using indole derivatives is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one typically involves the chlorination of an indole precursor followed by a series of organic reactions to introduce the propanone moiety. One common method involves the reaction of 7-chloroindole with 2-chloropropanone under acidic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the chlorination and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The propanone moiety can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of suitable solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antiviral, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(7-chloro-1H-indol-3-yl)ethanone: Similar structure but with an ethanone moiety instead of propanone.

    2-chloro-1-(1H-indol-3-yl)propan-1-one: Similar structure but without the additional chlorine atom on the indole ring.

    7-chloro-1H-indole-3-carbaldehyde: Similar indole ring structure but with a carbaldehyde group instead of propanone.

Uniqueness

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination can enhance its binding affinity to certain molecular targets and increase its stability under various conditions.

Properties

IUPAC Name

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-6(12)11(15)8-5-14-10-7(8)3-2-4-9(10)13/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQRLBIZRPTTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=C1C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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